Dichloro(3,3-dimethylbutylidene)silane
Description
Dichloro(3,3-dimethylbutylidene)silane is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms and a 3,3-dimethylbutylidene group. Key properties of dichlorosilanes include high reactivity toward nucleophiles (e.g., water, alcohols), thermal stability, and applications in silicone polymer synthesis and surface modification .
Properties
CAS No. |
118878-79-8 |
|---|---|
Molecular Formula |
C6H12Cl2Si |
Molecular Weight |
183.15 g/mol |
IUPAC Name |
dichloro(3,3-dimethylbutylidene)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-6(2,3)4-5-9(7)8/h5H,4H2,1-3H3 |
InChI Key |
UOPSRIAAEYHOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC=[Si](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation of Alkynes
Hydrosilylation involves the addition of silicon hydrides (e.g., HSiCl₃) to alkynes. For 3,3-dimethyl-1-butyne, this reaction could proceed as:
$$
\text{HSiCl}3 + \text{HC≡C-C(CH}3\text{)}3 \rightarrow \text{Cl}3\text{Si-CH}2\text{C≡C-C(CH}3\text{)}3 \rightarrow \text{Cl}2\text{Si(=CH-C(CH}3\text{)}3)\text{-Cl}
$$
However, this pathway often requires platinum-based catalysts (e.g., Speier’s catalyst) and stringent temperature control (80–120°C).
Disproportionation of Methylchlorosilanes
Disproportionation reactions redistribute substituents between silanes. For example, methyltrichlorosilane (CH₃SiCl₃) and trimethylchlorosilane ((CH₃)₃SiCl) can react under catalytic conditions to form dimethyldichlorosilane ((CH₃)₂SiCl₂). Extending this to 3,3-dimethylbutylidene derivatives would require tailored substrates and catalysts.
Catalytic Systems for this compound Synthesis
Aluminum Chloride (AlCl₃) Catalysis
AlCl₃ is a cornerstone catalyst in silane disproportionation. In the presence of AlCl₃, methyltrichlorosilane undergoes redistribution to form dimethyldichlorosilane at 300–400°C and 30–60 bar pressure. Adapting this system for 3,3-dimethylbutylidene substrates may involve:
- Substrate Modification : Replacing methyl groups with bulkier 3,3-dimethylbutylidene chains.
- Solvent Optimization : Using non-polar solvents to stabilize reactive intermediates.
Example Protocol (hypothetical):
Sodium Aluminum Tetrachloride (NaAlCl₄)
NaAlCl₄ enhances reaction rates in disproportionation by stabilizing transition states. A patent (CN104059097A) reports 79% dimethyldichlorosilane yield at 250°C using NaAlCl₄, suggesting potential applicability to bulkier silanes.
Reaction Optimization and Challenges
Temperature and Pressure Effects
Elevated temperatures (300–400°C) and pressures (30–60 bar) are critical for overcoming kinetic barriers in silane redistribution. For this compound, lower temperatures (200–250°C) may suffice due to steric hindrance from the dimethylbutylidene group.
Byproduct Management
Side reactions generate high-boiling residues, such as disilanes and chlorinated hydrocarbons. Continuous reactor systems with short residence times (0.3–3 hours) minimize byproduct formation.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| Hydrosilylation | Pt/C | 80–120 | 1 | 50–70 | Oligomers |
| Disproportionation | AlCl₃ | 300–400 | 30–60 | 60–80 | Disilanes, HCl |
| Redistribution | NaAlCl₄ | 250–300 | 20–40 | 70–85 | Chlorinated residues |
Table 1. Comparison of synthetic methods for analogous silanes.
Mechanistic Insights
Disproportionation Mechanism
AlCl₃ facilitates Si–Cl and Si–C bond cleavage, enabling methyl group transfer between silanes. For this compound, the mechanism may involve:
$$
\text{R}3\text{SiCl} + \text{R'SiCl}3 \xrightarrow{\text{AlCl}3} \text{R}2\text{SiCl}2 + \text{RR'SiCl}2
$$
where R = 3,3-dimethylbutylidene.
Steric and Electronic Effects
The bulky 3,3-dimethylbutylidene group slows reaction kinetics but improves selectivity by hindering undesired coupling. Electron-withdrawing chlorine atoms stabilize the transition state.
Chemical Reactions Analysis
Types of Reactions
Dichloro(3,3-dimethylbutylidene)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often with a catalyst to speed up the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes or aminosilanes.
Hydrolysis: Products include silanols and hydrochloric acid.
Oxidation: Products include silanols or siloxanes.
Scientific Research Applications
Dichloro(3,3-dimethylbutylidene)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of dichloro(3,3-dimethylbutylidene)silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, substitution, or oxidation, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Chloro(3,3-dimethylbutyl)dimethylsilane (C10H23ClSi)
Structure : Contains a single chlorine atom, a 3,3-dimethylbutyl group, and two methyl groups attached to silicon.
Properties :
- Molecular weight: 208.83 g/mol.
- Solubility: Miscible in benzene, toluene, chloroform; insoluble in water .
- Reactivity: Undergoes hydrosilylation and nucleophilic substitution, making it useful as a crosslinking agent for silicone rubber .
Applications : Surface modification (hydrophobic coatings), silicone resin synthesis, and adhesives.
Dichloro(diphenyl)silane (C12H10Cl2Si)
Structure : Features two chlorine atoms and two phenyl groups.
Properties :
- Molecular weight: 253.2 g/mol.
- Thermal stability: Higher than aliphatic silanes due to aromatic substituents .
- Reactivity: Slower hydrolysis compared to alkyl-substituted silanes due to steric hindrance from phenyl groups.
Applications : Intermediate in heat-resistant silicones, optical polymers, and electronic encapsulants .
Dichloro(methyl)(3,3,3-trifluoropropyl)silane (C4H6Cl2F3Si)
Structure : Combines methyl, trifluoropropyl, and two chlorine groups.
Properties :
- Fluorine substituents enhance chemical resistance and reduce surface energy.
- Reactivity: Fluorinated alkyl groups increase resistance to oxidation and thermal degradation .
Applications : Specialty coatings, fluorosilicones for extreme environments.
Comparative Analysis of Key Properties
*Estimated based on structural analogs.
Research Findings and Trends
- Substituent Effects :
- Aliphatic groups (e.g., 3,3-dimethylbutyl) enhance solubility in organic solvents but reduce thermal stability compared to aromatic substituents .
- Fluorinated groups (e.g., 3,3,3-trifluoropropyl) improve oxidation resistance and surface properties but complicate synthesis due to high electronegativity .
- Reactivity: Dichloro substitution increases hydrolysis rates compared to monochloro analogs, as seen in β-lactam studies where dichloro derivatives showed reduced biological potency due to faster degradation .
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